2-Ethylhexyl nitrate

Description

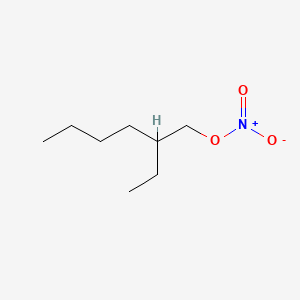

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethylhexyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-3-5-6-8(4-2)7-12-9(10)11/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRVGWFEFKCZAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027928 | |

| Record name | 2-Ethylhexyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Light yellow liquid with a pleasant odor; [CAMEO] Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Nitric acid, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexyl nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19605 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.03 [mmHg] | |

| Record name | 2-Ethylhexyl nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19605 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

27247-96-7 | |

| Record name | 2-Ethylhexyl nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27247-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027247967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ethylhexyl nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLHEXYL NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R11MG529IT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethylhexyl Nitrate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and mechanism of action of 2-Ethylhexyl nitrate (2-EHN). A key additive in the fuel industry, 2-EHN is primarily utilized as a cetane improver to enhance the combustion efficiency of diesel fuels.

Chemical Structure and Identification

This compound is the ester of 2-ethylhexanol and nitric acid.[1] Its structure consists of an eight-carbon branched alkyl chain attached to a nitrate functional group.

-

IUPAC Name : this compound[2]

-

SMILES : CCCCC(CC)CO--INVALID-LINK--[O-][2]

-

InChI Key : NKRVGWFEFKCZAP-UHFFFAOYSA-N[2]

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic fruity ester odor.[5][6][7] It is a combustible liquid and is noted to be a slight fire hazard when exposed to heat or flame.[5] Heating may lead to an explosion, and contact with combustible materials could cause a fire.[3][8]

| Property | Value |

| Appearance | Colorless to pale yellow liquid[4][5][6] |

| Density | 0.963 g/mL at 25 °C[3][8] |

| Boiling Point | 85–90 °C at 10 mmHg[4]; 210.9 ± 8.0 °C at 760 mmHg[8] |

| Freezing/Melting Point | < -45 °C[5] |

| Flash Point | 76.1 °C (169 °F) - Pensky-Martens closed cup |

| Vapor Pressure | 0.0266 kPa (0.2 mmHg) at 20 °C[5] |

| Refractive Index | n20/D 1.432[3][8] |

| Solubility in Water | Slightly soluble (~12.6 mg/L at 20 °C)[7] |

Spectroscopic Data

Spectroscopic methods are crucial for the identification and quantification of 2-EHN, particularly in fuel matrices.

| Technique | Availability / Method |

| ¹H NMR & ¹³C NMR | Spectra are available from commercial suppliers like Sigma-Aldrich and are compiled in databases such as SpectraBase.[2][9] |

| FTIR Spectroscopy | Attenuated Total Reflectance (ATR-FTIR) is a rapid method for quantifying 2-EHN in diesel fuel.[10] The limit of detection is reported as 0.009% w/w, and the limit of quantification is 0.025% w/w.[10] |

| Mass Spectrometry (MS) | Headspace Gas Chromatography-Mass Spectrometry (HS-GC/MS) with negative chemical ionization is used for quantification in diesel.[11] The limit of detection is 0.009% v/v, and the limit of quantification is 0.03% v/v.[11] |

Synthesis of this compound

The industrial production of 2-EHN is typically achieved through the nitration of 2-ethylhexanol using a mixed acid (sulfuric and nitric acid) process.[1]

Experimental Protocol: Batch Synthesis

This protocol is adapted from established laboratory synthesis procedures.[12]

-

Reactor Charging : A reactor is charged with a mixed acid solution containing nitric acid (HNO₃) and sulfuric acid (H₂SO₄). For example, 13.48 parts of mixed acid (3.33 parts HNO₃, 7.77 parts H₂SO₄, 2.38 parts H₂O).[12]

-

Stabilizer Addition : Urea (0.40 parts) is added to the mixed acid over 30 minutes to mitigate the formation of nitrogen oxides.[12][13] The temperature is allowed to rise to approximately 32.5 °C.[12]

-

Nitration : 2-Ethylhexanol (5.85 parts) is added slowly to the reactor while maintaining the temperature at 32.5 ± 2.5 °C.[12]

-

Reaction Hold : The mixture is agitated and held at this temperature for 1 hour.[12]

-

Phase Separation : Agitation is stopped, and the denser, lower acid layer is separated and drained from the reactor.[12]

-

Washing and Neutralization :

-

The remaining organic layer (crude 2-EHN) is washed with an aqueous 10% sodium sulfate solution.[12]

-

A 10% aqueous sodium carbonate solution is then slowly added to neutralize any remaining acid.[12]

-

The washing steps with sodium sulfate solution are repeated to ensure the removal of impurities.[12]

-

-

Product Isolation : After the final wash and separation, the this compound product is obtained, with reported yields as high as 97%.[12]

Mechanism of Action as a Cetane Improver

The primary function of 2-EHN is to increase the cetane number of diesel fuel, which measures the fuel's ignition quality.[1][14] A higher cetane number corresponds to a shorter ignition delay—the time between fuel injection and the start of combustion.

The mechanism involves the thermal decomposition of the 2-EHN molecule at temperatures lower than the autoignition temperature of the diesel fuel itself (2-EHN begins to decompose around 130 °C).[1] This decomposition is an exothermic process that releases a cascade of highly reactive free radicals into the combustion chamber.[1][15] These radicals accelerate the pre-combustion oxidation reactions of the fuel, effectively lowering the energy barrier for ignition and promoting a more rapid and complete burn.[15] This results in improved engine performance, reduced emissions, better cold starts, and less engine noise.[1][14]

References

- 1. Cetane improver - Wikipedia [en.wikipedia.org]

- 2. This compound | C8H17NO3 | CID 62823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 27247-96-7 [chemicalbook.com]

- 4. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 5. redox.com [redox.com]

- 6. parchem.com [parchem.com]

- 7. This compound | 27247-96-7 | Benchchem [benchchem.com]

- 8. echemi.com [echemi.com]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. Determination of this compound in diesel fuel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. prepchem.com [prepchem.com]

- 13. RU2259348C1 - Method for preparing this compound by continuous method - Google Patents [patents.google.com]

- 14. Cetane improver 2 Ethylhexyl nitrate INTRON cTane 2EHN [petronaxcorp.com]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of 2-Ethylhexyl Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Ethylhexyl nitrate (2-EHN), a compound of significant industrial interest, primarily as a cetane improver in diesel fuels. This document collates and presents key data on its boiling point and density, supported by generalized experimental protocols for their determination.

Core Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic fruity, pungent odor.[1][2][3] Its primary application is to enhance the combustion efficiency of diesel fuel by reducing ignition delay.[4]

Quantitative Data Summary

The boiling point and density of this compound have been reported across various sources, with some variations attributable to different experimental conditions, such as pressure and temperature. The following table provides a consolidated summary of these values.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 306.53°C | (rough estimate) | [1] |

| 210.9 ± 8.0°C | at 760 mmHg | [5] | |

| >100°C | (Typical) | [6] | |

| 85–90°C | at 10 mmHg | [4] | |

| Density | 0.963 g/mL | at 25°C | [1][7] |

| 1.0 ± 0.1 g/cm³ | Not specified | [5] | |

| 0.96 g/mL | at 20°C | [2] | |

| 0.97 | at 15.6°C | [8] | |

| 0.967 ± 0.005 Kg/l | at 15°C | [9] |

Experimental Protocols

Methodology for Boiling Point Determination (General Protocol)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[10] A common laboratory method involves distillation or the use of a capillary tube.

Apparatus:

-

Heating mantle or hot plate

-

Round-bottom flask or test tube

-

Condenser (for distillation method)

-

Thermometer (-10 to 110°C or higher range as needed)

-

Capillary tube (sealed at one end)

-

Boiling chips

-

Beaker (for oil bath)

-

Paraffin oil or other suitable heating medium

-

Clamps and stand

Procedure (Capillary Tube Method):

-

A small amount (2-3 mL) of the liquid sample (this compound) is placed into a small test tube.[10][11]

-

A few boiling chips are added to the liquid to ensure smooth boiling.[11]

-

A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.

-

The test tube is then attached to a thermometer and immersed in a heating bath (e.g., paraffin oil), ensuring the sample is below the oil level.[10][11]

-

The heating bath is gradually heated, and the temperature is monitored.[11]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This indicates that the vapor pressure of the sample is overcoming the external pressure.[10]

-

Heating is continued until a rapid and continuous stream of bubbles is observed.

-

The heat source is then removed, and the liquid is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube. At this point, the vapor pressure inside the capillary is equal to the atmospheric pressure.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the boiling point of a liquid using the capillary tube method.

References

- 1. This compound | 27247-96-7 [chemicalbook.com]

- 2. parchem.com [parchem.com]

- 3. This compound | C8H17NO3 | CID 62823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 5. This compound | CAS#:27247-96-7 | Chemsrc [chemsrc.com]

- 6. godeepak.com [godeepak.com]

- 7. This compound 97 27247-96-7 [sigmaaldrich.com]

- 8. tri-iso.com [tri-iso.com]

- 9. This compound | High Purity Cas 27247-96-7 - ZXCHEM UAE [zxchemuae.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

Spectroscopic Profile of 2-Ethylhexyl Nitrate: A Technical Guide

Introduction

2-Ethylhexyl nitrate (2-EHN) is an alkyl nitrate ester with the chemical formula C₈H₁₇NO₃. It is a colorless to pale yellow liquid with a characteristic ethereal odor. Primarily utilized as a cetane improver in diesel fuels, 2-EHN enhances combustion efficiency and reduces harmful emissions.[1][2] Its molecular structure and functional groups lend themselves to characterization by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, intended for researchers, scientists, and professionals in drug development and related fields. While spectral data for 2-EHN is known to exist, publicly available quantitative datasets are scarce. This document compiles the accessible information and provides generalized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR spectra for this compound have been recorded and are referenced in several chemical databases, with original data often attributed to Sigma-Aldrich.[1] However, detailed public access to the raw spectral data, including chemical shifts and coupling constants, is limited.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The presence of the nitrate group influences the chemical shifts of nearby protons, typically causing a downfield shift.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in the 2-ethylhexyl chain and the nitrate-bearing carbon will produce a distinct signal.

Data Summary: NMR

| Nucleus | Atom Position | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | -CH₂-ONO₂ | Downfield | Triplet | |

| -CH(CH₂CH₃)- | Multiplet | Multiplet | ||

| -(CH₂)₄- | Multiplet | Multiplet | ||

| -CH₂CH₃ | Triplet | Triplet | ||

| -CH(CH₂CH₃ )- | Triplet | Triplet | ||

| ¹³C | -CH₂-ONO₂ | Downfield | ||

| -CH(CH₂CH₃)- | ||||

| -(CH₂)₄- | ||||

| -CH₂CH₃ | ||||

| -CH(CH₂CH₃ )- | ||||

| Note: Specific, experimentally verified quantitative data for chemical shifts and coupling constants are not readily available in the public domain. The information presented is based on general principles of NMR spectroscopy for alkyl nitrates. |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. The nitrate group (-ONO₂) in 2-EHN has characteristic vibrational modes that are readily identifiable.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitrate group. Additionally, C-H stretching and bending vibrations of the alkyl chain are expected. Attenuated Total Reflectance (ATR) is a common and effective sampling technique for acquiring the IR spectrum of liquid 2-EHN.[3]

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. While no specific Raman spectrum for this compound is publicly available, data from similar alkyl nitrates, such as isopropyl nitrate and n-amyl nitrate, can provide insights into the expected vibrational modes.[4][5] The symmetric stretching of the nitrate group is typically a strong and sharp band in the Raman spectrum.

Data Summary: Vibrational Spectroscopy

| Spectroscopy | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| IR | N-O Asymmetric Stretch | ~1630 | Strong |

| IR | N-O Symmetric Stretch | ~1280 | Strong |

| IR | O-N-O Bending | ~860 | Medium |

| IR | C-H Stretch (alkyl) | 2850-3000 | Strong |

| IR | C-H Bend (alkyl) | 1375-1465 | Medium |

| Raman | N-O Symmetric Stretch | ~1280 | Strong |

| Raman | N-O Asymmetric Stretch | ~1630 | Weak |

| Raman | O-N-O Bending | ~860 | Medium |

| Raman | C-H Stretch (alkyl) | 2850-3000 | Strong |

| Note: The expected wavenumbers are based on typical values for organic nitrates and may vary slightly for this compound. |

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are not widely published. The following are generalized procedures for obtaining NMR, IR, and Raman spectra of liquid organic compounds, which are applicable to 2-EHN.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should be free of impurities that may interfere with the spectrum.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy (ATR-FTIR)

-

Sample Preparation: No specific sample preparation is required for a liquid sample when using an ATR accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of this compound directly onto the ATR crystal.

-

Record the sample spectrum.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Raman Spectroscopy

-

Sample Preparation: Place a small amount of liquid this compound into a glass vial or a capillary tube.

-

Instrumentation: Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

-

Data Acquisition:

-

Focus the laser onto the liquid sample.

-

Acquire the Raman spectrum by collecting the scattered light. The acquisition time and laser power may need to be optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

-

-

Data Processing: Process the spectrum to remove any background fluorescence and to calibrate the Raman shift axis.

Logical Relationships and Workflows

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

Caption: NMR Experimental Workflow.

Caption: Vibrational Spectroscopy Workflow.

References

The Thermal Decomposition of 2-Ethylhexyl Nitrate: A Comprehensive Technical Review

An In-depth Guide for Researchers and Scientists on the Core Mechanisms, Kinetics, and Experimental Methodologies

Introduction: 2-Ethylhexyl nitrate (2-EHN) is a widely utilized cetane improver in diesel fuels, enhancing ignition quality and promoting smoother combustion. Its efficacy stems from its propensity to thermally decompose at temperatures relevant to diesel engine operation, initiating a cascade of radical reactions that accelerate the combustion process. A thorough understanding of the thermal decomposition mechanism of 2-EHN is paramount for optimizing its application, predicting its impact on fuel properties and emissions, and ensuring safe handling and storage. This technical guide provides a detailed overview of the core aspects of 2-EHN thermal decomposition, focusing on the reaction mechanism, kinetic parameters, decomposition products, and the experimental techniques employed in its investigation.

Core Decomposition Mechanism

The thermal decomposition of this compound is a complex process initiated by the homolytic cleavage of the weakest bond in the molecule, the O-NO2 bond.[1] This initial step is the rate-determining stage of the overall decomposition process.[1][2] Computational studies have confirmed that the O-N bond is the most labile, with a bond dissociation energy of approximately 42.83 kcal/mol.[1]

The decomposition proceeds via a two-step radical mechanism:[1]

-

Initiation: The process begins with the cleavage of the O-NO2 bond, yielding a 2-ethylhexyloxy radical and nitrogen dioxide (NO2).[1][3]

-

Propagation and Termination: The highly unstable 2-ethylhexyloxy radical rapidly undergoes β-scission. This fragmentation leads to the formation of a 3-heptyl radical and formaldehyde (CH2O).[1] The resulting radicals, particularly the highly reactive hydroxyl (•OH) radicals formed from subsequent reactions involving NO2 and formaldehyde, are key to accelerating the ignition of the base fuel.[4] The 3-heptyl radical can undergo further reactions, leading to the formation of various smaller olefins.[2]

The overall decomposition can be summarized as the transformation of 2-EHN into nitrogen dioxide, formaldehyde, and several olefinic compounds.[2]

Quantitative Decomposition Data

The kinetic parameters of 2-EHN thermal decomposition have been investigated under various conditions, leading to a range of reported values. These discrepancies can be attributed to the different experimental setups and phases (gas vs. solution) in which the studies were conducted.

Table 1: Kinetic Parameters for the Thermal Decomposition of this compound

| Parameter | Value | Experimental Conditions | Reference |

| Activation Energy (Ea) | 39 kcal/mol | In trans-decalin solvent | [2] |

| (154 ± 3) kJ/mol | Non-isothermal, Differential Scanning Calorimetry (DSC) | [5][6] | |

| (157 ± 7) kJ/mol | Isothermal, Differential Scanning Calorimetry (DSC) | [5][6] | |

| Arrhenius A-factor (log A) | 15.4 s⁻¹ | Gas phase | [2] |

| Decomposition Temperature | 150 - 157 °C | Onset of radical formation | [3] |

| 140 - 160 °C | Initial decomposition under adiabatic conditions | [4] | |

| 450 - 550 K | In engine-like conditions | [4] |

Note: The presence of acids, such as sulfuric acid, can significantly decrease the onset decomposition temperature of 2-EHN.[7]

Major Decomposition Products

The primary products resulting from the thermal decomposition of 2-EHN have been identified through various analytical techniques, including mass spectrometry and infrared spectroscopy.

Table 2: Major Products of this compound Thermal Decomposition

| Product | Formula | Method of Identification | Reference |

| Nitrogen Dioxide | NO₂ | Mass Spectrometry, Matrix IR Spectroscopy | [2] |

| Formaldehyde | CH₂O | Mass Spectrometry, Matrix IR Spectroscopy | [2][3] |

| Olefins | Various | Mass Spectrometry, Matrix IR Spectroscopy | [2] |

| 3-Heptyl Radical | C₇H₁₅• | Inferred from subsequent products | [1] |

While the major products are well-established, the quantitative yields of these products can vary depending on the specific decomposition conditions such as temperature, pressure, and the presence of other chemical species. High yields of formaldehyde and alkyl radicals are generally observed.[3]

Experimental Protocols

The investigation of the thermal decomposition of 2-EHN has employed several key experimental techniques. The following sections detail the methodologies for two of the most significant approaches.

Flash Vacuum Pyrolysis (FVP) with Matrix Isolation Spectroscopy

This technique allows for the study of gas-phase decomposition under low-pressure conditions, enabling the trapping and identification of reactive intermediates. The protocol described by Bornemann et al. (2002) serves as a representative example.[2]

Methodology:

-

Sample Introduction: A sample of 2-EHN is introduced into a high-vacuum system.

-

Pyrolysis: The gaseous 2-EHN is passed through a heated quartz tube. The temperature of the tube is precisely controlled and can be varied to study the decomposition at different energy inputs.

-

Product Trapping (Matrix Isolation): The products exiting the pyrolysis zone are immediately co-deposited with a large excess of an inert gas (e.g., argon) onto a cryogenic window (typically cooled to around 10 K). This rapid cooling in an inert matrix traps the products, including unstable radicals and intermediates, preventing further reactions.

-

Spectroscopic Analysis: The trapped products are then analyzed using spectroscopic methods, primarily mass spectrometry and matrix-isolation infrared (IR) spectroscopy, to identify their chemical structures.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to determine the kinetic parameters of decomposition by measuring the heat flow associated with the thermal transitions of a material as a function of temperature.

Methodology:

-

Sample Preparation: A small, precisely weighed sample of 2-EHN is hermetically sealed in a crucible (e.g., a high-pressure gold-plated crucible).

-

Thermal Program: The crucible is placed in the DSC instrument and subjected to a controlled temperature program. This can be a linear heating ramp (non-isothermal) or held at a specific temperature (isothermal).

-

Data Acquisition: The instrument measures the difference in heat flow between the sample crucible and an empty reference crucible as a function of temperature or time. Exothermic or endothermic processes in the sample result in a measurable change in this heat flow.

-

Kinetic Analysis: The resulting data is analyzed using methods such as the Friedman or Malek method to determine the activation energy, pre-exponential factor, and the reaction model for the decomposition process.[5][6]

Visualizations of Decomposition Pathways and Workflows

To further elucidate the processes involved in the study of 2-EHN thermal decomposition, the following diagrams are provided.

Caption: The core thermal decomposition pathway of this compound.

Caption: Experimental workflow for Flash Vacuum Pyrolysis (FVP).

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

References

An In-depth Technical Guide to the Kinetic Studies of 2-Ethylhexyl Nitrate Thermal Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinetic studies concerning the thermal degradation of 2-Ethylhexyl nitrate (2-EHN). 2-EHN is a significant industrial chemical, primarily utilized as a cetane improver in diesel fuels to enhance combustion efficiency.[1][2] However, its inherent thermal instability poses safety risks, making a thorough understanding of its decomposition kinetics crucial for safe handling, storage, and application.[3][4] This document synthesizes key findings on kinetic parameters, experimental methodologies, and degradation pathways from various scientific studies.

Core Findings and Data Presentation

The thermal decomposition of this compound is a complex process influenced by temperature, pressure, and the surrounding medium. Researchers have employed various techniques to elucidate the kinetics of this degradation, providing valuable data for safety assessments and reaction modeling.

The primary initiation step in the thermal decomposition of 2-EHN is the homolytic cleavage of the O–N bond, which is the weakest bond in the molecule.[5] This initial step yields a 2-ethylhexyloxy radical and nitrogen dioxide (NO₂).[2][5] The unstable 2-ethylhexyloxy radical subsequently undergoes β-scission to produce a 3-heptyl radical and formaldehyde (CH₂O).[5] These initial products can then participate in a cascade of further reactions.

Quantitative Kinetic Data

The following table summarizes the key kinetic parameters for the thermal degradation of 2-EHN obtained from various studies under different experimental conditions. This allows for a direct comparison of the findings.

| Experimental Condition | Method | Activation Energy (Ea) | Pre-exponential Factor (A) | Reference |

| Non-isothermal | Differential Scanning Calorimetry (DSC) | 154 ± 3 kJ mol⁻¹ | Not Reported | [3][4] |

| Isothermal | Differential Scanning Calorimetry (DSC) | 157 ± 7 kJ mol⁻¹ | Not Reported | [3][4] |

| Gas Phase | Not Specified | 37.5 ± 3 kcal/mol | 10¹⁵·⁴ s⁻¹ | [6] |

| In trans-decalin solution | Thermolysis in sealed ampoules | 39 kcal/mol | Not Reported | [1][2] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to kinetic studies. Below are methodologies for two common techniques used to investigate the thermal degradation of 2-EHN.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is widely used to study the thermal stability and decomposition kinetics of energetic materials like 2-EHN.[3][4]

Experimental Protocol:

-

Sample Preparation: A precise amount of 2-EHN (typically 1-5 mg) is weighed and hermetically sealed in a stainless steel or aluminum crucible.

-

Instrument Setup: The DSC instrument is calibrated for temperature and heat flow. An empty, sealed crucible is used as a reference.

-

Non-isothermal Analysis: The sample is heated at a constant rate (e.g., 2, 5, 10, and 20 °C/min) over a defined temperature range (e.g., 50-350 °C). The heat flow as a function of temperature is recorded.

-

Isothermal Analysis: The sample is rapidly heated to a specific isothermal temperature and held at that temperature for a defined period. The heat flow is measured as a function of time. This is repeated for several temperatures.

-

Data Analysis: The exothermic peaks from the DSC curves are analyzed to determine the onset temperature of decomposition, the peak maximum temperature, and the heat of decomposition. Kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) are then calculated using methods like the Friedman or Ozawa-Flynn-Wall isoconversional methods for non-isothermal data and by analyzing the reaction rate at different temperatures for isothermal data.

Flash Vacuum Pyrolysis (FVP)

FVP is a technique used to study gas-phase thermal decomposition reactions at high temperatures and low pressures. This method allows for the identification of primary decomposition products by minimizing secondary reactions.

Experimental Protocol:

-

Apparatus Setup: A quartz pyrolysis tube is mounted in a furnace and connected to a high-vacuum system. The outlet of the tube is coupled to a detection system, such as a mass spectrometer or a cold trap for matrix isolation infrared spectroscopy.

-

Sample Introduction: A sample of 2-EHN is slowly introduced into the heated pyrolysis tube. The low pressure ensures that the molecules have a short residence time in the hot zone.

-

Pyrolysis: The furnace is set to the desired pyrolysis temperature. The 2-EHN molecules decompose upon collision with the hot walls of the tube.

-

Product Detection and Analysis: The decomposition products exit the pyrolysis tube and are immediately analyzed. A mass spectrometer provides real-time analysis of the product masses, while trapping the products in an inert gas matrix at low temperatures allows for their identification using infrared spectroscopy.

-

Kinetic Analysis: By varying the pyrolysis temperature and monitoring the extent of decomposition, it is possible to derive kinetic parameters for the gas-phase unimolecular decomposition of 2-EHN.

Visualizations

The following diagrams, created using the DOT language, illustrate the key pathways and workflows discussed in this guide.

References

- 1. Thermal decomposition of 2‐ethylhexyl nitrate (2‐EHN) | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. search.library.suss.edu.sg [search.library.suss.edu.sg]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thermal decomposition of this compound (2-EHN) - Lookchem [lookchem.com]

An In-depth Technical Guide to the Analysis of 2-Ethylhexyl Nitrate Pyrolysis Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylhexyl nitrate (2-EHN), a common cetane improver in diesel fuels, undergoes thermal decomposition to produce a complex mixture of smaller, more volatile compounds. Understanding the composition of these pyrolysis products is crucial for evaluating its effects on combustion processes, emissions, and potential environmental impact. This technical guide provides a comprehensive overview of the analysis of 2-EHN pyrolysis products, detailing the underlying reaction mechanisms, experimental methodologies for qualitative and quantitative analysis, and a summary of the expected products.

Introduction

This compound is an organic compound with the formula C8H17ONO2. Its primary application is as a cetane number enhancer in diesel fuel, where it accelerates ignition and improves combustion quality. The thermal decomposition of 2-EHN is a radical-initiated process that begins at relatively low temperatures, typically around 150-160°C. This process leads to the formation of various smaller molecules, including nitrogen dioxide (NO2), formaldehyde, and a range of olefins. The analysis of these products is essential for researchers in fields such as combustion chemistry, atmospheric science, and toxicology.

Pyrolysis Mechanism of this compound

The thermal decomposition of 2-EHN is initiated by the homolytic cleavage of the weak oxygen-nitrogen bond (O-NO2), which has a dissociation energy of approximately 39 kcal/mol. This initial step is rate-determining and results in the formation of a 2-ethylhexyloxy radical and nitrogen dioxide.[1][2]

Initial Decomposition Step:

C8H17ONO2 → C8H17O• + •NO2

The highly reactive 2-ethylhexyloxy radical then undergoes further fragmentation, primarily through β-scission, to yield more stable products. The primary fragmentation pathways involve the breaking of carbon-carbon bonds, leading to the formation of formaldehyde and various alkyl radicals, which subsequently form olefins through hydrogen abstraction or disproportionation reactions.

Visualizing the Decomposition Pathway

The following diagram illustrates the initial decomposition of this compound and the subsequent formation of the 2-ethylhexyloxy radical.

The subsequent fragmentation of the 2-ethylhexyloxy radical is a complex process with multiple potential pathways, leading to a variety of smaller organic molecules.

Pyrolysis Products of this compound

The pyrolysis of 2-EHN yields a range of gaseous and condensable products. The major products identified in various studies are:

-

Nitrogen Dioxide (NO2): A primary product from the initial bond cleavage.[1]

-

Formaldehyde (HCHO): A significant product from the decomposition of the 2-ethylhexyloxy radical.[1][3]

-

Olefins: A variety of short-chain alkenes are formed, with the specific distribution depending on the pyrolysis conditions.[1]

While qualitative identification of these products is well-documented, comprehensive quantitative data on their yields under different pyrolysis conditions (e.g., temperature, pressure, residence time) is limited in the available scientific literature.

Table 1: Summary of Major Pyrolysis Products

| Product Category | Specific Compounds | Analytical Method(s) |

| Inorganic Gases | Nitrogen Dioxide (NO2) | Chemiluminescence, Spectrophotometry |

| Aldehydes | Formaldehyde | GC-MS (with derivatization), HPLC |

| Hydrocarbons | Various Olefins (e.g., ethene, propene, butene isomers) | GC-MS, GC-FID |

Experimental Protocols for Product Analysis

A complete analysis of 2-EHN pyrolysis products requires a combination of techniques to handle the diverse range of analytes. The following sections outline the methodologies for pyrolysis and subsequent product analysis.

Pyrolysis Apparatus and Procedure

Two common methods for laboratory-scale pyrolysis are slow pyrolysis and flash vacuum pyrolysis (FVP).

Slow Pyrolysis Protocol:

-

Apparatus: A fixed-bed reactor, typically made of quartz or stainless steel, placed inside a tube furnace with a temperature controller. The reactor outlet is connected to a series of cold traps (e.g., cooled with dry ice/acetone or liquid nitrogen) to collect condensable products, followed by a gas sampling bag or an online gas analyzer for non-condensable gases.

-

Procedure:

-

A known mass of 2-EHN is placed in the reactor.

-

The system is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen.

-

The furnace is heated to the desired pyrolysis temperature at a controlled rate.

-

The sample is held at the pyrolysis temperature for a specified residence time.

-

The condensable products are collected in the cold traps, and the gaseous products are collected or analyzed online.

-

After cooling, the liquid products are recovered from the traps for analysis.

-

Flash Vacuum Pyrolysis (FVP) Protocol:

-

Apparatus: A quartz tube packed with an inert material (e.g., quartz wool) and heated by a furnace. The system is maintained under high vacuum. The sample is introduced slowly, and the products are rapidly quenched on a cold finger or in a trap at the exit of the furnace.

-

Procedure:

-

The pyrolysis tube is heated to the desired temperature under vacuum.

-

A solution of 2-EHN in a suitable solvent is slowly introduced into the hot zone via a syringe pump.

-

The volatile products are immediately passed over a cold trap to prevent secondary reactions.

-

The collected products are then analyzed.

-

Visualizing the Experimental Workflow

The following diagram outlines a general experimental workflow for the analysis of 2-EHN pyrolysis products.

Analytical Methodologies

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Organic Products

GC-MS is the primary technique for identifying and quantifying the volatile and semi-volatile organic compounds in the pyrolysis liquid.

-

Sample Preparation: The collected liquid sample is diluted in a suitable solvent (e.g., dichloromethane or methanol). An internal standard (e.g., a deuterated compound or a compound not present in the sample) should be added for quantitative analysis.

-

GC Parameters (Typical):

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: An initial temperature of 40-60°C, held for a few minutes, followed by a ramp of 5-10°C/min to a final temperature of 250-300°C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Parameters (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-550.

-

Identification: Based on comparison of mass spectra with a library (e.g., NIST) and retention times of standards.

-

Quantification: By integrating the peak areas of the analytes relative to the internal standard.

-

4.2.2. Analysis of Formaldehyde

Due to its high volatility and reactivity, formaldehyde is often analyzed after derivatization. The most common method involves reaction with 2,4-dinitrophenylhydrazine (DNPH).

-

Derivatization: The gaseous or liquid pyrolysis product stream is passed through a cartridge coated with DNPH. Formaldehyde reacts to form a stable dinitrophenylhydrazone derivative.

-

Elution: The derivative is eluted from the cartridge with a solvent like acetonitrile.

-

Analysis: The eluate is analyzed by High-Performance Liquid Chromatography (HPLC) with a UV detector or by GC-MS.

-

Quantification: Based on a calibration curve prepared from formaldehyde standards derivatized in the same manner.

4.2.3. Analysis of Nitrogen Dioxide (NO2)

NO2 in the gas phase can be quantified using several methods:

-

Chemiluminescence: This is a highly sensitive and specific method where NO2 is first converted to NO, which then reacts with ozone to produce light. The intensity of the light is proportional to the NO concentration.

-

Spectrophotometry: The gas stream can be bubbled through a specific absorbing solution (e.g., Saltzman reagent), and the resulting color change is measured with a spectrophotometer.

Data Presentation

As previously stated, specific quantitative yields of 2-EHN pyrolysis products are not widely reported in the literature. However, for comparative studies, it is recommended to present the data in a clear, tabular format.

Table 2: Example of Quantitative Data Presentation for 2-EHN Pyrolysis at Different Temperatures

| Pyrolysis Temperature (°C) | Product | Yield (wt% of initial 2-EHN) |

| 200 | Formaldehyde | Hypothetical Value |

| Nitrogen Dioxide | Hypothetical Value | |

| Ethene | Hypothetical Value | |

| Propene | Hypothetical Value | |

| 300 | Formaldehyde | Hypothetical Value |

| Nitrogen Dioxide | Hypothetical Value | |

| Ethene | Hypothetical Value | |

| Propene | Hypothetical Value |

Note: The values in this table are for illustrative purposes only and do not represent actual experimental data.

Conclusion

The analysis of this compound pyrolysis products requires a multi-faceted approach to accurately identify and quantify the diverse range of compounds formed. The primary decomposition pathway proceeds through a radical mechanism, initiated by the cleavage of the O-NO2 bond. The major products include nitrogen dioxide, formaldehyde, and various olefins. While qualitative analysis is relatively straightforward using techniques like GC-MS, quantitative analysis, especially for reactive species like formaldehyde and NO2, necessitates specific methodologies such as derivatization and chemiluminescence. This guide provides a framework for researchers to design and execute experiments for the comprehensive analysis of 2-EHN pyrolysis products. Further research is needed to establish a more complete quantitative understanding of the product distribution under various pyrolysis conditions.

References

Stability of 2-Ethylhexyl Nitrate Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Ethylhexyl nitrate (2-EHN) is a crucial additive in various industrial applications, notably as a cetane improver in diesel fuels. Understanding its stability, particularly under acidic conditions, is paramount for ensuring product quality, predicting environmental fate, and ensuring safe handling and storage. This technical guide provides a comprehensive overview of the current scientific understanding of 2-EHN's stability in acidic environments. Due to a scarcity of direct studies on the aqueous acidic hydrolysis of 2-EHN, this guide synthesizes available data on its thermal decomposition in the presence of strong acids and draws upon established principles of acid-catalyzed hydrolysis of analogous alkyl nitrate and ester compounds. This document outlines the probable degradation pathways, presents relevant quantitative data, and provides detailed experimental protocols for researchers seeking to conduct further investigations in this area.

Introduction to this compound and its Industrial Significance

This compound is an organic compound with the chemical formula C₈H₁₇ONO₂. It is primarily used to enhance the cetane number of diesel fuel, which improves ignition quality and engine performance. Its widespread use necessitates a thorough understanding of its chemical behavior under various environmental and storage conditions, including exposure to acidic substances which can be encountered in industrial processes and environmental contamination scenarios.

Stability of this compound in the Presence of Concentrated Acids

While specific kinetic data for the hydrolysis of this compound in dilute aqueous acidic solutions is not extensively available in peer-reviewed literature, studies on its thermal stability in the presence of concentrated acids provide valuable insights into its reactivity. Research has shown that strong acids can significantly lower the decomposition temperature of 2-EHN.

A key study investigated the thermal stability of 2-EHN when mixed with concentrated sulfuric acid, concentrated nitric acid, and a mixture of the two. The findings from this research are summarized in the tables below.

Table 1: Onset Decomposition Temperatures of 2-EHN in the Presence of Concentrated Acids

| Sample Composition (by mass) | Onset Decomposition Temperature (°C) |

| Pure 2-EHN | 155.8 |

| 2-EHN : Concentrated H₂SO₄ (1:2) | 102.5 |

| 2-EHN : Concentrated HNO₃ (1:1) | 142.1 |

| 2-EHN : Mixed Acid (1:2) | 138.9 |

Data sourced from a study on the thermal stability of 2-EHN with acids.[1]

Table 2: Kinetic Parameters for the Thermal Decomposition of 2-EHN in the Presence of Concentrated Acids

| Sample Composition (by mass) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) |

| Pure 2-EHN | 135.4 | 1.8 x 10¹⁴ |

| 2-EHN : Concentrated H₂SO₄ (1:2) | 89.7 | 5.9 x 10⁸ |

| 2-EHN : Concentrated HNO₃ (1:1) | 129.6 | 1.1 x 10¹⁴ |

| 2-EHN : Mixed Acid (1:2) | 125.8 | 1.9 x 10¹³ |

Data sourced from a study on the thermal stability of 2-EHN with acids.[1]

These data clearly indicate that concentrated sulfuric acid has the most pronounced effect on the thermal stability of 2-EHN, significantly lowering both the onset decomposition temperature and the activation energy for decomposition.

Proposed Mechanism for Acid-Catalyzed Hydrolysis of this compound

In the absence of direct mechanistic studies on 2-EHN, the mechanism for its acid-catalyzed hydrolysis can be inferred from the well-established mechanisms for other alkyl nitrates and esters. The reaction is expected to proceed via a pathway involving protonation of the nitrate group, followed by nucleophilic attack by water.

The proposed signaling pathway for the acid-catalyzed hydrolysis of this compound is depicted in the following diagram:

Figure 1: Proposed mechanism for acid-catalyzed hydrolysis of 2-EHN.

This mechanism suggests that the primary products of the acid-catalyzed hydrolysis of this compound are 2-ethylhexanol and nitric acid.

Experimental Protocols for Assessing the Acidic Stability of this compound

For researchers aiming to quantify the stability of 2-EHN under specific acidic conditions, the following experimental protocol is recommended. This protocol is based on standard methods for kinetic analysis of chemical degradation.

Materials and Reagents

-

This compound (high purity)

-

Hydrochloric acid or sulfuric acid (analytical grade)

-

Buffer solutions (for a range of acidic pH values)

-

High-purity water

-

Internal standard for chromatographic analysis (e.g., a stable, structurally similar compound not present in the reaction mixture)

-

Quenching solution (e.g., a concentrated base to neutralize the acid and stop the reaction)

-

Solvent for extraction (e.g., hexane or dichloromethane)

Equipment

-

Constant temperature bath or incubator

-

pH meter

-

Volumetric flasks and pipettes

-

Reaction vessels (e.g., sealed glass vials)

-

Gas chromatograph with a mass spectrometer (GC-MS) or a nitrogen chemiluminescence detector (NCD)

-

Vortex mixer and centrifuge

Experimental Workflow

The general workflow for a kinetic study of 2-EHN hydrolysis is illustrated below:

Figure 2: Experimental workflow for kinetic analysis of 2-EHN hydrolysis.

Detailed Procedure

-

Preparation of Reaction Solutions: Prepare a series of buffer solutions with known acidic pH values. For strongly acidic conditions, dilute standardized solutions of a strong acid (e.g., HCl or H₂SO₄) can be used.

-

Reaction Setup: In a series of reaction vessels, place a known volume of the acidic solution. Equilibrate the vessels to the desired reaction temperature in a constant temperature bath.

-

Initiation of Reaction: To each vessel, add a small, known amount of a concentrated stock solution of 2-EHN to achieve the desired initial concentration. Start a timer immediately after addition.

-

Sampling: At predetermined time intervals, withdraw an aliquot from each reaction vessel.

-

Quenching and Extraction: Immediately add the aliquot to a vial containing a quenching solution to stop the hydrolysis. Add a known amount of an internal standard and an extraction solvent. Vortex thoroughly to extract the remaining 2-EHN. Centrifuge to separate the organic and aqueous layers.

-

Analysis: Analyze the organic layer using a calibrated GC-MS or GC-NCD method to determine the concentration of 2-EHN.

-

Data Analysis: Plot the concentration of 2-EHN versus time for each set of conditions (pH and temperature). From these plots, determine the pseudo-first-order rate constants. By analyzing the rate constants at different pH values, a pH-rate profile can be constructed. By performing the experiments at different temperatures, the Arrhenius parameters (activation energy and pre-exponential factor) can be calculated.

Conclusions and Future Research

The stability of this compound is compromised in the presence of strong acids, with a notable decrease in its thermal decomposition temperature. While quantitative data on its hydrolysis in aqueous acidic solutions is limited, it is reasonable to infer that 2-EHN will undergo acid-catalyzed hydrolysis to yield 2-ethylhexanol and nitric acid.

Further research is critically needed to:

-

Quantify the hydrolysis rate constants of 2-EHN across a range of environmentally and industrially relevant pH values and temperatures.

-

Elucidate the detailed reaction mechanism and identify any potential side products.

-

Investigate the influence of different acid catalysts on the hydrolysis rate.

The experimental protocol outlined in this guide provides a robust framework for conducting such studies, which will contribute to a more complete understanding of the stability and fate of this compound.

References

An In-depth Technical Guide to the Long-Term Storage Stability of 2-Ethylhexyl Nitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl nitrate (2-EHN) is an alkyl nitrate ester widely utilized as a cetane improver in diesel fuels to enhance combustion efficiency. Its application, however, necessitates a thorough understanding of its long-term storage stability, as degradation can impact performance and safety. This technical guide provides a comprehensive overview of the stability of 2-EHN, focusing on its decomposition mechanisms, influencing factors, and analytical methodologies for stability assessment.

Decomposition of this compound

The stability of this compound is primarily dictated by its thermal decomposition characteristics. The initiation of this process involves the homolytic cleavage of the O-N bond, which is the weakest bond in the molecule.

Thermal Decomposition Mechanism

The thermal decomposition of 2-EHN is a radical mechanism that proceeds through several key steps. The primary initiation step is the cleavage of the O–NO2 bond, which has a bond dissociation energy of approximately 40.2 kcal/mol. This is followed by a series of radical reactions.

The decomposition is a slow process at temperatures below 100°C.[1] However, the rate of decomposition increases significantly with temperature. Under adiabatic conditions, the onset of decomposition is reported to be in the range of 140-160°C.[2] The presence of acids can significantly lower this onset temperature, thereby reducing the stability of 2-EHN.[3]

The major decomposition products identified through techniques such as flash vacuum pyrolysis coupled with mass spectroscopy or matrix IR spectroscopy include nitrogen dioxide (NO₂), formaldehyde, and various olefins.[1]

Factors Influencing Stability

Several factors can influence the long-term storage stability of this compound:

-

Temperature: As with most chemical compounds, temperature is a critical factor. Elevated temperatures accelerate the rate of decomposition. It is recommended to store 2-EHN in a cool place.[4] While generally stable under normal storage conditions, prolonged exposure to temperatures above 30°C (86°F) can negatively affect its chemical stability.

-

Presence of Acids: The presence of strong acids, such as sulfuric and nitric acid, can catalyze the decomposition of 2-EHN, significantly decreasing its thermal stability.[3] This is particularly relevant in manufacturing processes where residual acids may be present.

-

Incompatible Materials: Contact with certain materials can promote decomposition. Copper and copper-bearing alloys are unsuitable for storage and handling as they can cause discoloration and potentially accelerate degradation.[4] Transition metal oxides or their chelates have also been shown to greatly accelerate the decomposition rate.[4]

-

Light: While less critical than temperature, exposure to light can also contribute to the degradation of alkyl nitrates. Therefore, storage in opaque or amber containers is advisable.

-

Stabilizers: The use of stabilizers can enhance the long-term storage stability of 2-EHN by inhibiting decomposition pathways. While specific stabilizer packages for commercial 2-EHN are often proprietary, compounds that can scavenge free radicals or neutralize acidic impurities are generally effective.

Quantitative Stability Data

While general statements regarding the shelf-life of 2-EHN (typically 1-2 years under normal storage conditions) are available, detailed public data from long-term storage studies showing percentage degradation over time under various conditions are scarce in the reviewed literature. The provided tables summarize the available kinetic and thermal stability data from experimental studies.

Table 1: Kinetic Parameters for the Thermal Decomposition of this compound

| Parameter | Value | Conditions | Reference |

| Activation Energy (Ea) | 39 kcal/mol | In trans-decalin solvent | [1] |

| (154 ± 3) kJ mol⁻¹ | Non-isothermal, via DSC | [2][5] | |

| (157 ± 7) kJ mol⁻¹ | Isothermal, via DSC | [2][5] | |

| Arrhenius A-factor (log A) | 15.4 | Gas phase | [6] |

Table 2: Thermal Stability Data for this compound

| Parameter | Value | Method | Reference |

| Onset of Decomposition | 140-160 °C | Adiabatic conditions | [2] |

| ~157 °C | - | [7] | |

| Half-life at 120 °C | 522.7 hours | In decalin | [6] |

| Half-life at 150 °C | 9.5 hours | In decalin | [6] |

Experimental Protocols for Stability Assessment

A comprehensive assessment of the long-term stability of 2-EHN involves a combination of analytical techniques to monitor its concentration and detect the formation of degradation products over time.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification and Degradation Product Identification

Objective: To quantify the concentration of 2-EHN and identify its degradation products in a sample over time.

Methodology:

-

Sample Preparation:

-

Store samples of 2-EHN under controlled conditions (e.g., different temperatures, in the presence of potential stabilizers or contaminants).

-

At specified time intervals, withdraw an aliquot of the sample.

-

Prepare a solution of the sample in a suitable solvent (e.g., hexane or dichloromethane) containing a known concentration of an internal standard (e.g., o-nitrotoluene).[1]

-

-

GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is suitable for separating 2-EHN from its degradation products.[1]

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet.

-

GC Oven Program:

-

Initial temperature: 50-60°C, hold for 1-2 minutes.

-

Ramp: Increase the temperature at a rate of 10-20°C/min to a final temperature of 250-280°C.

-

Hold at the final temperature for several minutes to ensure all components elute.

-

-

Mass Spectrometer:

-

Operate in electron ionization (EI) mode.

-

Scan a mass range of m/z 35-400 to detect 2-EHN and its potential degradation products.

-

For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity for the target analyte and internal standard.

-

-

-

Data Analysis:

-

Identify the 2-EHN peak based on its retention time and mass spectrum.

-

Identify degradation products by comparing their mass spectra to spectral libraries (e.g., NIST).

-

Quantify the concentration of 2-EHN by comparing the peak area of the analyte to that of the internal standard, using a pre-established calibration curve.

-

Plot the concentration of 2-EHN as a function of time to determine the degradation rate.

-

Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment

Objective: To determine the onset temperature and enthalpy of decomposition of 2-EHN.

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of the 2-EHN sample (typically 1-5 mg) into a hermetically sealed aluminum or gold-plated DSC pan.[3]

-

Prepare an empty, sealed pan to be used as a reference.

-

-

DSC Analysis:

-

Instrumentation: A differential scanning calorimeter.

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 30°C).

-

Heat the sample at a constant rate (e.g., 5, 10, or 20°C/min) to a temperature high enough to ensure complete decomposition (e.g., 350°C).[8]

-

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

The onset temperature of decomposition is determined from the intersection of the baseline with the tangent of the exothermic decomposition peak.

-

The enthalpy of decomposition (ΔH) is calculated by integrating the area under the exothermic peak.

-

By performing the analysis at multiple heating rates, kinetic parameters such as the activation energy (Ea) can be calculated using methods like the Kissinger or Ozawa-Flynn-Wall analysis.

-

Visualizations

Thermal Decomposition Pathway of this compound

Caption: Thermal decomposition pathway of 2-EHN.

Factors Affecting the Stability of this compound

Caption: Factors influencing the stability of 2-EHN.

General Experimental Workflow for a Long-Term Stability Study

Caption: Workflow for a 2-EHN stability study.

Conclusion

The long-term storage stability of this compound is a critical consideration for its effective use. While stable under recommended cool, dark, and dry conditions in compatible containers, its stability is compromised by high temperatures, light, and the presence of acids or certain metals. The primary decomposition pathway is initiated by the cleavage of the O-NO2 bond, leading to a cascade of radical reactions. Comprehensive stability studies employing techniques such as GC-MS and DSC are essential to quantify degradation rates and establish a reliable shelf-life. Further research providing detailed quantitative data from long-term storage studies under various conditions would be invaluable to the scientific and industrial communities.

References

- 1. Determination of this compound in diesel fuel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. redox.com [redox.com]

- 5. Biodegradability of this compound (2-EHN), a cetane improver of diesel oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thermal decomposition of this compound (2-EHN) - Lookchem [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. iemcn.njust.edu.cn [iemcn.njust.edu.cn]

An In-depth Technical Guide to the Environmental Fate and Biodegradability of 2-Ethylhexyl Nitrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylhexyl nitrate (2-EHN), a significant additive in diesel fuels for enhancing the cetane number, is released into the environment through various channels. Understanding its environmental fate and biodegradability is crucial for assessing its ecological impact. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the physicochemical properties, abiotic and biotic degradation pathways, and ecotoxicity of 2-EHN. Quantitative data is summarized in structured tables for comparative analysis. Detailed experimental protocols for key analytical methods are described, and signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the processes involved. This document serves as a critical resource for researchers and professionals involved in environmental science and chemical safety assessment.

Physicochemical Properties of this compound

The environmental transport and fate of this compound are largely governed by its physicochemical properties. It is a colorless to pale yellow liquid with a characteristic fruity, pungent odor.[1] Its low water solubility and moderate octanol-water partition coefficient indicate a tendency to partition from the aqueous phase to organic matter in soil and sediment.[1][2] The vapor pressure of 2-EHN suggests a moderate potential for volatilization from soil and water surfaces.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H17NO3 | [3] |

| Molecular Weight | 175.23 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Fruity, pungent, ester-like | [1] |

| Density | 0.963 g/mL at 20 °C | [1][4] |

| Boiling Point | Decomposes above 100 °C | [1] |

| Melting Point | < -45 °C | [1][5] |

| Flash Point | > 70 °C (closed-cup) | [1] |

| Vapor Pressure | 27 Pa at 20 °C | [1] |

| Water Solubility | 12.6 mg/L at 20 °C | [6] |

| Log Kow (Octanol-Water Partition Coefficient) | 3.74 - 4.14 | [1] |

Experimental Protocol: Determination of Physicochemical Properties

Standard OECD (Organisation for Economic Co-operation and Development) and EPA (Environmental Protection Agency) guidelines are followed for the determination of physicochemical properties.

-

Water Solubility (OECD Guideline 105): The flask method is typically employed. A surplus of 2-EHN is stirred in purified water at a constant temperature until equilibrium is reached. The concentration of 2-EHN in the aqueous phase is then determined by a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS).

-

Vapor Pressure (OECD Guideline 104): The vapor pressure is commonly measured using the dynamic method, where a stream of inert gas is passed over the substance at a known rate to become saturated with its vapor. The amount of substance transported by the gas is then determined, allowing for the calculation of the vapor pressure.

-

Octanol-Water Partition Coefficient (OECD Guideline 107 or 117): The shake-flask method (OECD 107) involves dissolving 2-EHN in a mixture of n-octanol and water and shaking until equilibrium is achieved. The concentration of 2-EHN in both phases is then measured to calculate the Kow. Alternatively, HPLC (High-Performance Liquid Chromatography) can be used (OECD 117), where the retention time of 2-EHN on a reversed-phase column is correlated with the known log Kow values of reference compounds.

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, contribute to the transformation of 2-EHN in the environment.

Hydrolysis

This compound is susceptible to hydrolysis, a reaction with water that cleaves the nitrate ester bond to form 2-ethylhexanol and nitric acid. The rate of hydrolysis is dependent on pH and temperature.

Table 2: Hydrolysis of this compound

| Condition | Half-life | Reference |

| pH 7, 25°C | ~7 days | [2] |

| pH 7, 50°C | ~24 hours | [2] |

Photolysis

Photolysis, or degradation by light, is another potential abiotic degradation pathway for 2-EHN. While it is expected to be subject to photolysis, specific quantum yields and detailed studies on its atmospheric photolysis are not extensively documented in publicly available literature. The process would involve the absorption of ultraviolet radiation, leading to the cleavage of the O-NO2 bond and the formation of radicals.

Experimental Protocol: Abiotic Degradation Studies

-

Hydrolysis as a Function of pH and Temperature (OECD Guideline 111): A sterile aqueous buffer solution of known pH is treated with a known concentration of 2-EHN. The solution is maintained at a constant temperature in the dark. Aliquots are withdrawn at various time intervals and analyzed for the parent compound and degradation products using a suitable analytical method like GC-MS.

-

Direct Photolysis in Water (OECD Guideline 316): A solution of 2-EHN in purified water is exposed to a light source of known spectral characteristics, typically a xenon arc lamp simulating sunlight. The concentration of 2-EHN is monitored over time. The quantum yield can be calculated from the rate of degradation and the light intensity.

Biodegradability

The biodegradation of 2-EHN is a key factor in its environmental persistence. Studies have shown that 2-EHN is not readily biodegradable, suggesting it may persist in the environment under certain conditions.[7]

Aerobic Biodegradation

Microbial communities from refinery wastewater treatment plants have demonstrated the ability to degrade 2-EHN, whereas those from urban wastewater facilities are less effective.[2][5] Certain bacterial strains, notably Mycobacterium austroafricanum, have been identified as capable of utilizing 2-EHN as a carbon source.[1][3]

The biodegradation of 2-EHN by Mycobacterium austroafricanum IFP 2173 is proposed to initiate with the hydrolysis of the nitrate ester to form 2-ethylhexanol.[3] This is followed by oxidation to 2-ethylhexanoic acid and subsequent β-oxidation. However, the degradation is incomplete, leading to the accumulation of a dead-end metabolite, 4-ethyldihydrofuran-2(3H)-one.[1][3]

Table 3: Biodegradability of this compound

| Test Type | Result | Reference |

| Ready Biodegradability (OECD 301F) | Not readily biodegradable | [7] |

| Inoculum from Refinery Wastewater | Biodegradable | [2][5] |

| Inoculum from Urban Wastewater | Recalcitrant | [2][5] |

| Pure Culture (Mycobacterium austroafricanum) | Partial degradation | [1][3] |

Experimental Protocol: Biodegradation Assessment

-

Ready Biodegradability - Manometric Respirometry Test (OECD Guideline 301F): A known concentration of 2-EHN is incubated in a mineral medium with a mixed microbial inoculum (e.g., from a sewage treatment plant) in a closed respirometer.[6][8][9] The consumption of oxygen is measured over 28 days. The percentage of biodegradation is calculated based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD). For a substance to be considered readily biodegradable, it must reach at least 60% degradation within a 10-day window during the 28-day test.[8]

Ecotoxicity

This compound exhibits toxicity to aquatic organisms across different trophic levels. It is classified as toxic to aquatic life with long-lasting effects.

Table 4: Aquatic Ecotoxicity of this compound

| Organism | Endpoint | Value (mg/L) | Exposure Time | Reference |

| Fish | LC50 | 2.0 | 96 hours | |

| Crustacea (Daphnia magna) | EC50 | >12.6 | 48 hours | |

| Algae | EC50 | 1.57 | 72 hours |

LC50: Lethal concentration for 50% of the test organisms. EC50: Effective concentration for 50% of the test organisms.

Experimental Protocol: Aquatic Toxicity Testing

-

Fish, Acute Toxicity Test (OECD Guideline 203): Fish are exposed to a range of concentrations of 2-EHN in water for 96 hours.[10][11] Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 is calculated.

-

Daphnia sp., Acute Immobilisation Test (OECD Guideline 202): Daphnids are exposed to various concentrations of 2-EHN for 48 hours.[11] The number of immobilized daphnids is recorded, and the EC50 is determined.

-

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201): Algal cultures are exposed to different concentrations of 2-EHN for 72 hours. The growth inhibition is determined by measuring the cell concentration, and the EC50 is calculated.

Analytical Methods for Environmental Samples